molecular formula C27H24FN3O3S B2975009 N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899987-10-1

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2975009
CAS No.: 899987-10-1
M. Wt: 489.57
InChI Key: TWNMWJZMQJJDDT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core with substituents including 4-fluorophenyl, 5-methyl, and 3,4-dimethylphenyl groups. The spiro[indoline-3,2'-thiazolidin] scaffold is critical for conformational rigidity, which may enhance binding affinity to biological targets. The 4-fluorophenyl group is a common pharmacophore in bioactive molecules, often improving metabolic stability and target selectivity .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-16-4-11-23-22(12-16)27(31(25(33)15-35-27)21-9-6-19(28)7-10-21)26(34)30(23)14-24(32)29-20-8-5-17(2)18(3)13-20/h4-13H,14-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNMWJZMQJJDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C27H24FN3O3S
  • Molecular Weight : 489.57 g/mol
  • IUPAC Name : N-(3,4-dimethylphenyl)-2-[3'-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[indoline-3,2'-thiazolidin]-1'-yl]acetamide

This compound features a complex structure that may contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Percent Growth Inhibition (%)
SNB-190.4586.61
OVCAR-80.5385.26
NCI-H4600.7575.99
A5491.1067.55
MDA-MB-2311.2056.88

These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in treated cells, inhibiting cell division.
  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents like colchicine, it may disrupt microtubule dynamics.

Case Studies

In a notable study published in ACS Omega, researchers synthesized various derivatives of similar compounds and evaluated their biological activities. The findings revealed that modifications to the structure significantly influenced the anticancer potency and selectivity against different cell lines .

Another investigation focused on the in vivo efficacy of related compounds using zebrafish models, demonstrating promising results in reducing tumor growth and enhancing survival rates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity (Potency) Reference
Target Compound Spiro[indoline-3,2'-thiazolidin] 4-fluorophenyl, 5-methyl, 3,4-dimethylphenyl Antimicrobial (inferred)
2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'yl)acetamide (4d) Spiro[indoline-3,2'-thiazolidin] Benzo[d]thiazol, phenyl Anti-inflammatory (IC₅₀: 12.3 µM)
3'-{4-(1-acetyl-5-(4-fluorophenyl)-2-pyrazolin-3-yl)phenyl}-spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione Spiro[indole-3,2'-thiazolidene] 4-fluorophenyl, pyrazoline Antibacterial (MIC: 8 µg/mL vs. S. aureus)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-fluorophenyl, acetyl Antibacterial (MIC: 16 µg/mL vs. E. coli)

Key Findings

Structural Influence on Activity :

  • The target compound’s spiro[indoline-3,2'-thiazolidin] core aligns with derivatives reported in and , which exhibit anti-inflammatory and antibacterial activities . However, its 3,4-dimethylphenyl substituent distinguishes it from analogs like compound 4d (), which uses a benzo[d]thiazol group for enhanced anti-inflammatory potency .
  • The 4-fluorophenyl group, shared with the compound in (Fig. 8), correlates with antibacterial efficacy. This substituent may enhance membrane penetration or target binding in Gram-positive bacteria .

Biological Performance :

  • While the target compound’s activity is inferred from structural analogs, direct comparisons suggest that 5-methyl and 3,4-dimethylphenyl groups may improve metabolic stability compared to simpler phenyl or pyrazoline derivatives .
  • Compound 4d () demonstrates higher anti-inflammatory activity (IC₅₀: 12.3 µM), likely due to the electron-withdrawing benzo[d]thiazol group, which stabilizes the spirocyclic system . In contrast, the target compound’s 4-fluorophenyl group may prioritize antibacterial over anti-inflammatory effects.

Contradictions and Limitations: highlights that pyrazoline-containing spiro derivatives (e.g., Fig. 8) exhibit superior antibacterial activity (MIC: 8 µg/mL) compared to thiadiazole analogs (MIC: 16 µg/mL, ) . This suggests that the spirocyclic core, rather than the heterocyclic substituent alone, drives potency. No direct evidence confirms the target compound’s activity; thus, its performance relative to these analogs remains speculative without experimental validation.

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